Saralasin

Description

Properties

IUPAC Name |

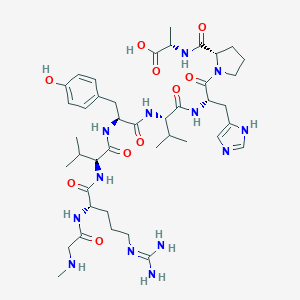

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65N13O10/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47)/t24-,28-,29-,30-,31-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGWGEPQIUAZME-NXSMLHPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39698-78-7 (acetate, hydrated) | |

| Record name | Saralasin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034273104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2046549 | |

| Record name | Saralasin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

912.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34273-10-4 | |

| Record name | Saralasin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034273104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saralasin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06763 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Saralasin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Saralasin's Interaction with Angiotensin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of saralasin's binding affinity to angiotensin II receptor subtypes, AT1 and AT2. It includes a summary of quantitative binding data, detailed experimental protocols for assessing binding affinity, and visualizations of the associated signaling pathways.

Introduction

Saralasin, an octapeptide analog of angiotensin II, is a well-characterized ligand used in the study of the renin-angiotensin system (RAS). It acts as a competitive antagonist at angiotensin II receptors but also exhibits partial agonist activity, particularly at the AT1 receptor.[1][2] Understanding the nuances of its binding affinity to both AT1 and AT2 receptors is crucial for interpreting experimental results and for the development of more selective receptor modulators. The amino acid sequence of saralasin differs from angiotensin II at three key positions: sarcosine replaces aspartic acid at position 1, enhancing receptor affinity and resistance to aminopeptidases; valine replaces isoleucine at position 5; and alanine replaces phenylalanine at position 8, which is thought to reduce the stimulatory effect.[2]

Quantitative Binding Affinity of Saralasin

Saralasin has been shown to bind to angiotensin II receptors with high affinity. However, the specific affinity for AT1 versus AT2 receptors can vary depending on the tissue and experimental conditions. Some studies suggest that saralasin has approximately equal affinities for both AT1 and AT2 receptors, making it a non-selective antagonist.[1] Other research indicates a potential for differential affinity. For instance, one study identified two distinct binding sites, with saralasin showing a high affinity (Ki of 0.32 nM) for 74% of the binding sites and a lower affinity (Ki of 2.7 nM) for the remaining sites in a rat liver membrane preparation.[3]

Below is a summary of reported binding affinities for saralasin at angiotensin receptors.

| Receptor Subtype | Ligand | Ki (nM) | Cell/Tissue Type | Reference |

| Angiotensin II Receptor | Saralasin | 0.32 (for 74% of sites) | Rat Liver Membranes | [3] |

| Angiotensin II Receptor | Saralasin | 2.7 (for 26% of sites) | Rat Liver Membranes | [3] |

Note: The differentiation between AT1 and AT2 receptors is not always explicitly stated in older literature. The biphasic binding observed could suggest the presence of both receptor subtypes with differing affinities for saralasin.

Experimental Protocols

The determination of saralasin's binding affinity to angiotensin receptors is primarily achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled ligand (saralasin) to compete with a radiolabeled ligand for binding to the receptor.

Competitive Radioligand Binding Assay Protocol

This protocol is a generalized procedure based on methodologies described for angiotensin receptor binding assays.[4][5]

1. Membrane Preparation:

-

Homogenize tissues (e.g., rat liver, adrenal cortex) expressing angiotensin receptors in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove large debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

2. Binding Assay:

-

In a 96-well plate, add the following in duplicate or triplicate:

-

Membrane preparation (typically 10-50 µg of protein per well).

-

A fixed concentration of a radiolabeled angiotensin II analog (e.g., 125I-[Sar1,Ile8]AngII).

-

Increasing concentrations of unlabeled saralasin (the competitor).

-

For determination of non-specific binding, a separate set of wells should contain the radioligand and a high concentration of an unlabeled angiotensin II analog.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

4. Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

5. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of saralasin.

-

Plot the specific binding as a function of the logarithm of the saralasin concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of saralasin that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Angiotensin Receptor Signaling Pathways

Saralasin exerts its effects by modulating the signaling pathways downstream of AT1 and AT2 receptors.

AT1 Receptor Signaling

The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7] These events lead to a cascade of downstream effects, including vasoconstriction, cell growth, and inflammation.[7] Saralasin, by competing with angiotensin II for binding to the AT1 receptor, can block these effects. However, its partial agonist activity means that at high concentrations, it can weakly activate this pathway.[1]

Caption: AT1 Receptor Signaling Pathway.

AT2 Receptor Signaling

The AT2 receptor, also a GPCR, often mediates effects that counteract those of the AT1 receptor.[8] Its signaling is less completely understood but is known to involve Gi proteins.[9] Activation of the AT2 receptor can lead to the activation of protein phosphatases, such as SHP-1, which can inhibit growth-promoting pathways.[8] It is also linked to the production of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP), leading to vasodilation.[8] Recent evidence suggests that saralasin can act as an agonist at the AT2 receptor, which may contribute to its overall physiological effects.[1]

References

- 1. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saralasin - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Angiotensin II receptor - Wikipedia [en.wikipedia.org]

Saralasin: A Comprehensive Technical Guide on its Discovery, Synthesis, and Mechanism of Action

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological properties of Saralasin, a pivotal molecule in the study of the renin-angiotensin system (RAS). Designed for researchers, scientists, and drug development professionals, this document details the scientific rationale behind its creation, its chemical synthesis, structure-activity relationships, and its mechanism as an angiotensin II receptor antagonist.

Discovery and Rationale

Saralasin, chemically known as [Sar¹, Val⁵, Ala⁸]-Angiotensin II, was developed in the early 1970s as a synthetic analog of the endogenous peptide hormone Angiotensin II (AII).[1][2] The primary goal was to create a competitive antagonist of AII to probe the role of the RAS in blood pressure regulation and to explore its potential as a therapeutic and diagnostic agent for hypertension.[1][3]

The design of Saralasin involved specific amino acid substitutions to the native Angiotensin II sequence (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) to overcome its limitations as a research tool, such as rapid degradation and inherent agonist activity.[1][2]

The key modifications were:

-

Position 1: Sarcosine (Sar) replaces Aspartic acid (Asp). This N-methylated amino acid was introduced to confer resistance to degradation by aminopeptidases, enzymes that cleave the N-terminal amino acid.[1][4] This substitution not only protected the peptide but also unexpectedly and significantly increased its binding affinity for AII receptors in vascular smooth muscle.[1]

-

Position 5: Valine (Val) replaces Isoleucine (Ile). This was a relatively conservative substitution of one hydrophobic amino acid for another.[4]

-

Position 8: Alanine (Ala) replaces Phenylalanine (Phe). The aromatic side chain of Phenylalanine at position 8 is crucial for the agonistic (stimulatory) activity of Angiotensin II. Replacing it with the small, non-aromatic side chain of Alanine drastically reduces this intrinsic agonist effect, thereby shifting the molecule's pharmacological profile towards antagonism.[4][5]

These strategic modifications resulted in a potent, specific competitive antagonist of Angiotensin II, albeit with some residual partial agonist activity.[4][6] Saralasin proved invaluable for elucidating the physiological and pathological roles of Angiotensin II and was used clinically to diagnose renin-dependent hypertension before being superseded by orally available, non-peptide antagonists with improved pharmacological profiles, such as Losartan.[2][4][7]

Structure-Activity Relationship (SAR)

The development of Saralasin is a classic example of leveraging structure-activity relationships (SAR) to transform an agonist into an antagonist.[5] The modifications at positions 1 and 8 are the most critical determinants of its pharmacological profile.

-

N-Terminus (Position 1): The substitution of Sarcosine for Aspartic acid is paramount. Replacing Sarcosine with other amino acids like Aspartic acid, Alanine, or Proline results in inactive analogs.[8] This highlights the dual importance of this position for both metabolic stability and high-affinity receptor binding.[1]

-

C-Terminus (Position 8): The substitution of Alanine for Phenylalanine is the primary driver of the molecule's antagonist character. While this change diminishes agonist activity, some partial agonism remains, which can manifest as a pressor (blood pressure-increasing) response in individuals with low renin levels and a sodium-replete state.[9][10] Further modifications at this position, for instance, with Isoleucine, can also yield antagonists, but the overall profile is highly sensitive to the nature of the substituted residue.[8]

The stringent structural requirements for antagonist activity were demonstrated by further studies where modifications at positions 1, 4 (Tyrosine), and 8 markedly reduced the antagonist potency of related peptides.[8]

Quantitative Pharmacological Data

The pharmacological properties of Saralasin have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinity

| Receptor Target | Ligand | Parameter | Value | Source |

|---|---|---|---|---|

| Angiotensin II Receptor (Rat Liver) | Saralasin | Kᵢ | 0.32 nM (for 74% of sites) | [6] |

| Angiotensin II Receptor (Rat Liver) | Saralasin | Kᵢ | 2.7 nM (for 26% of sites) | [6] |

| Angiotensin II Type 1 Receptor (Human) | Saralasin | pKᵢ (-log[Kᵢ]) | 9.77 | [11] |

| Angiotensin II Type 2 Receptor (Human) | Saralasin | pKᵢ (-log[Kᵢ]) | 9.82 |[11] |

Table 2: Pharmacokinetic Properties

| Species | Parameter | Route of Admin. | Value | Source |

|---|---|---|---|---|

| Human | Biochemical Half-life | Intravenous | 3.2 min | [12][13] |

| Human | Pharmacologic Half-life | Intravenous | 8.2 min | [13] |

| Rat | Biochemical Half-life | Intravenous | 4.2 min | [13] |

| Rat | Pharmacologic Half-life | Intravenous | 3.9 min |[13] |

Mechanism of Action & Signaling Pathways

Saralasin functions as a competitive antagonist at Angiotensin II receptors, primarily the Type 1 (AT₁) and Type 2 (AT₂) receptors.[11][14] It binds to the same sites as the endogenous agonist, Angiotensin II, but fails to elicit a full biological response. By occupying the receptor, it prevents Angiotensin II from binding and initiating its downstream signaling cascades.

The primary pathway inhibited by Saralasin is the AT₁ receptor signaling cascade, which is responsible for the major physiological effects of Angiotensin II, including vasoconstriction, aldosterone secretion, and sodium retention.

Caption: The Renin-Angiotensin System and Saralasin's point of inhibition.

Experimental Protocols

Saralasin, like other peptides, is efficiently synthesized using the solid-phase method.[8] This protocol provides a generalized workflow based on standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Preparation:

-

Start with a rink amide resin, which will yield a C-terminal amide upon cleavage.

-

Swell the resin in a suitable solvent such as dimethylformamide (DMF).

2. Stepwise Amino Acid Coupling:

-

The synthesis proceeds from the C-terminus (Alanine) to the N-terminus (Sarcosine).

-

Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% piperidine solution in DMF. Wash the resin thoroughly with DMF.

-

Activation & Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

-

Reaction: Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin extensively with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection, activation, and coupling cycle for each subsequent amino acid in the Saralasin sequence (His, Val, Tyr, Val, Arg, Sar).

3. Cleavage and Deprotection:

-

Once the sequence is complete, wash the peptide-resin with dichloromethane (DCM) and dry it.

-

Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

4. Purification and Analysis:

-

Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether.

-

Centrifuge to collect the peptide pellet, then wash with ether and air-dry.

-

Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Caption: Generalized workflow for the solid-phase synthesis of Saralasin.

This protocol describes a method to determine the binding affinity (Kᵢ) of Saralasin for Angiotensin II receptors.[15]

1. Membrane Preparation:

-

Prepare a cell membrane fraction from a source rich in Angiotensin II receptors (e.g., rat liver, adrenal cortex, or cells overexpressing human AT₁ receptors).[6][12]

-

Homogenize the tissue in a buffered solution and centrifuge to isolate the membrane pellet. Resuspend the pellet in an assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

2. Assay Setup:

-

The assay is performed in microtiter plates. Each well will contain:

-

A fixed concentration of radiolabeled Angiotensin II analog (e.g., ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II).

-

A fixed amount of membrane protein.

-

Increasing concentrations of unlabeled Saralasin (the competitor).

-

-

Total Binding: Wells containing only radioligand and membranes.

-

Non-specific Binding (NSB): Wells containing radioligand, membranes, and a high concentration of an unlabeled Angiotensin II agonist or antagonist to saturate the receptors.

-

Experimental Wells: Wells with radioligand, membranes, and a range of Saralasin concentrations.

3. Incubation and Detection:

-

Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Saralasin concentration. This will generate a sigmoidal competition curve.

-

Determine the IC₅₀ value (the concentration of Saralasin that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Caption: Logical relationships in the design of Saralasin from Angiotensin II.

References

- 1. Historical development of saralasin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]

- 3. The use of saralasin in the recognition of angiotensinogenic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Saralasin - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of losartan, the first specific non-peptide angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships for the competitive angiotensin antagonist [sarcosine,O-methyltyrosine4]angiotensin II (sarmesin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pressor response to 1-sar-8-ala-angiotensin II (saralasin) in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. saralasin [drugcentral.org]

- 12. Clinical pharmacology of angiotensin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radioimmunoassay and pharmacokinetics of saralasin in the rat and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preclinical pharmacology of saralasin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application of Saralasin in Renal Blood Flow Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saralasin, a competitive antagonist of Angiotensin II (Ang II), has been a pivotal pharmacological tool in elucidating the role of the renin-angiotensin system (RAS) in the regulation of renal hemodynamics. By blocking the effects of Ang II at its receptor, Saralasin allows researchers to investigate the physiological and pathophysiological significance of this potent vasoconstrictor in controlling renal blood flow (RBF) and glomerular filtration rate (GFR). These application notes provide an overview of the use of Saralasin in renal blood flow studies, including its mechanism of action, experimental protocols, and a summary of key findings.

Mechanism of Action

Saralasin is a synthetic octapeptide analogue of Angiotensin II, with substitutions at positions 1 and 8 ([Sar1, Ala8]-Angiotensin II). It acts as a competitive antagonist at the Angiotensin II receptor type 1 (AT1), thereby inhibiting the downstream effects of Ang II, which include vasoconstriction of renal arterioles, stimulation of aldosterone release, and sodium and water reabsorption.[1][2] The blockade of Ang II action by Saralasin leads to vasodilation of both afferent and efferent arterioles, although the extent of this effect can vary depending on the physiological state of the subject.[3]

The following diagram illustrates the signaling pathway of the Renin-Angiotensin System and the point of intervention for Saralasin.

Data Presentation: Effects of Saralasin on Renal Hemodynamics

The following tables summarize the quantitative data from various studies on the effects of Saralasin on key renal hemodynamic parameters.

Table 1: Effect of Saralasin on Renal Blood Flow (RBF) and Glomerular Filtration Rate (GFR) in Rats

| Animal Model | Saralasin Dose | Change in RBF | Change in GFR | Reference |

| Normal Rats | 20 µg/kg/min | ↑ from 6.4 to 7.6 ml/min | ↑ from 1.09 to 1.26 ml/min | [4] |

| Two-Kidney, One-Clip Goldblatt Hypertensive Rats (non-clipped kidney) | Infusion | ↑ from 5.82 to 9.15 ml/min | ↑ from 1.46 to 2.18 ml/min | [5] |

| Two-Kidney, One-Clip Goldblatt Hypertensive Rats (clipped kidney) | Infusion | ↓ | ↓ | [5] |

| Anesthetized Pregnant Rats | Infusion | ↑ (in some cases) | ↑ (in some cases) | [6] |

Table 2: Effect of Saralasin on Mean Arterial Pressure (MAP) and Renal Vascular Resistance (RVR)

| Animal Model/Subject | Saralasin Dose | Change in MAP | Change in RVR | Reference |

| Two-Kidney, One-Clip Goldblatt Hypertensive Rats | Infusion | ↓ from 164 to 124 mmHg | ↓ from 2.34 to 1.17 x 10^5 kPa l^-1 s | [5] |

| Dehydrated Conscious Sheep | 7 and 15 µ g/min | ↓ | ↓ | [7] |

| Subjects with Mild Essential Hypertension | 0.01-10 µg/kg/min (IV) | - | ↑ (dose-related renal vasoconstriction) | [8] |

| Hypertensive Patients with Unilateral Renal Artery Stenosis | Infusion | ↓ | - | [9] |

Experimental Protocols

Protocol 1: Intravenous Infusion of Saralasin in Anesthetized Rats to Assess Renal Hemodynamics

This protocol is based on methodologies described in studies investigating the effects of Saralasin on renal blood flow and glomerular filtration rate in rats.[4][5]

Materials:

-

Saralasin acetate salt

-

Sterile 0.9% saline solution

-

Anesthetic agent (e.g., sodium pentobarbital)

-

Infusion pump

-

Catheters for arterial and venous access

-

Flow probe for renal blood flow measurement (e.g., electromagnetic flowmeter)

-

Blood pressure transducer

-

Materials for clearance measurements (e.g., inulin, PAH)

Procedure:

-

Animal Preparation: Anesthetize the rat (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally). Place the animal on a heated surgical table to maintain body temperature.

-

Catheterization: Insert catheters into the femoral artery for continuous blood pressure monitoring and blood sampling, and into the femoral vein for infusion of Saralasin and other substances.

-

Renal Blood Flow Measurement: Expose the left renal artery via a flank incision and place a calibrated flow probe around the artery to continuously measure RBF.

-

Glomerular Filtration Rate (GFR) Measurement: Infuse a solution containing inulin (for GFR) and para-aminohippurate (PAH) (for effective renal plasma flow) at a constant rate. After an equilibration period, collect timed urine samples from a bladder catheter and arterial blood samples to calculate clearances.

-

Baseline Measurements: Record baseline MAP, RBF, and collect urine and blood samples for baseline GFR and RPF determination for a control period (e.g., 30-60 minutes).

-

Saralasin Infusion: Prepare a stock solution of Saralasin in sterile saline. Infuse Saralasin intravenously at the desired dose (e.g., 20 µg/kg/min).[4]

-

Experimental Measurements: Continue to monitor MAP and RBF throughout the infusion period. Collect timed urine and blood samples during the Saralasin infusion to determine its effect on GFR and RPF.

-

Post-Infusion Monitoring: After stopping the Saralasin infusion, continue to monitor all parameters to observe any recovery.

References

- 1. youtube.com [youtube.com]

- 2. scispace.com [scispace.com]

- 3. Angiotensin II control of the renal microcirculation: effect of blockade by saralasin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Renal and tubuloglomerular feedback effects of [Sar1,Ala8]angiotensin II in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of saralasin infusion on bilateral renal function in two-kidney, one-clip Goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Angiotensin II inhibition on blood pressure and renal hemodynamics in pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of an angiotensin blocker (saralasin) on kidney function in dehydrated sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The actions of saralasin on the renal circulation of man and dog; evidence for a sympathetic neural component to vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of saralasin on blood pressure, renin and renal blood flow in unilateral renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Saralasin: A Tool for Interrogating the Brain Renin-Angiotensin System

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Saralasin, a synthetic analog of angiotensin II (Ang II), has historically been a pivotal pharmacological tool for elucidating the physiological and pathophysiological roles of the renin-angiotensin system (RAS). While its clinical use has been superseded by more specific and orally available antagonists, saralasin remains a valuable compound for preclinical research, particularly in the investigation of the brain RAS. These application notes provide detailed protocols and quantitative data for the use of saralasin in studying the complexities of the brain RAS, a system implicated in the regulation of blood pressure, fluid homeostasis, and neuroinflammation.

Saralasin acts as a competitive antagonist at angiotensin II type 1 (AT1) receptors, but it also exhibits partial agonist activity.[1][2] This dual characteristic, along with its recently discovered agonist activity at angiotensin II type 2 (AT2) receptors, necessitates careful experimental design and interpretation of results.[3] Understanding these nuances is critical for accurately dissecting the roles of different angiotensin receptor subtypes in the central nervous system.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of Saralasin

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | [2] |

| Molecular Formula | C42H65N13O10 | [2] |

| Molecular Weight | 912.05 g/mol | [2] |

| Half-life (rat, i.v.) | Pharmacological: 3.9 min; Biochemical: 4.2 min | [4] |

| Half-life (human, i.v.) | Pharmacological: 8.2 min; Biochemical: 3.2 min | [4] |

Table 2: Saralasin Binding Affinities and Potency

| Parameter | Receptor | Value | Species | Tissue/Cell Line | Reference(s) |

| Ki | AT1 | 0.32 nM (for 74% of sites) | Rat | Liver membrane | [5] |

| Ki | AT1 | 2.7 nM (for 26% of sites) | Rat | Liver membrane | [5] |

| Antagonist Potency vs. Ang II | AT1 | Varies (more effective in acute vs. chronic hypertension) | Rat | In vivo | [6] |

| Agonist Activity | AT2 | Similar to Ang II | NG108-15 cells | In vitro | [3] |

Table 3: Exemplary Doses of Saralasin for In Vivo Brain Studies

| Route of Administration | Species | Dose | Application | Reference(s) |

| Intracerebroventricular (i.c.v.) | Rat | 12 µg/hr for 5 days | Chronic blockade of brain Ang II receptors | [7][8] |

| Intracisternal | Rat | 1.1 nmol | Blockade of β-endorphin-induced catecholamine release | [9] |

| Intravenous (i.v.) | Rat | 10 and 30 mg/kg | Induction of renin release | [10] |

| Intravenous (i.v.) | Dog | 0.1, 0.3, and 1.0 µg/kg/min | Blockade of brain Ang II receptors | [11] |

Experimental Protocols

Protocol 1: Intracerebroventricular (i.c.v.) Cannulation and Saralasin Infusion in Rats

Objective: To deliver saralasin directly into the cerebral ventricles to study its central effects on the RAS.

Materials:

-

Saralasin acetate salt

-

Sterile artificial cerebrospinal fluid (aCSF) or 0.9% sterile saline

-

Stereotaxic apparatus for rats

-

Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

-

Guide cannula and dummy cannula (26-gauge)

-

Infusion pump and tubing

-

Osmotic minipumps (for chronic infusion)

-

Dental cement

-

Surgical instruments (scalpel, forceps, drill, etc.)

-

Analgesics for post-operative care

Procedure:

-

Saralasin Preparation:

-

Dissolve saralasin acetate in sterile aCSF or 0.9% saline to the desired concentration. The solution should be prepared fresh on the day of the experiment to ensure stability.

-

For acute injections, typical concentrations range from 1 to 10 µg/µL. For chronic infusion via osmotic minipumps, calculate the concentration based on the pump's flow rate and the desired daily dose (e.g., 12 µg/hr).[7][8]

-

-

Animal Preparation and Surgery:

-

Anesthetize the rat using an approved protocol.

-

Secure the rat in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Clean the skull surface and identify bregma.

-

-

Cannula Implantation:

-

Drill a small hole at the determined coordinates.

-

Slowly lower the guide cannula to the target depth.

-

Secure the cannula to the skull using dental cement and anchor screws.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Suture the scalp incision around the implant.

-

Post-operative Care and Recovery:

-

Administer analgesics as per institutional guidelines.

-

Allow the animal to recover for at least one week before starting the infusion experiments.

-

-

Saralasin Administration:

-

Acute Injection: Gently restrain the conscious animal, remove the dummy cannula, and connect the infusion tubing to the guide cannula. Infuse a small volume (e.g., 1-5 µL) of the saralasin solution over several minutes.

-

Chronic Infusion: Anesthetize the rat, make a subcutaneous pocket on the back, and implant a pre-filled osmotic minipump. Connect the minipump to the implanted cannula via tubing tunneled subcutaneously.

-

Protocol 2: Measurement of Blood Pressure and Heart Rate in Conscious Rats Following i.c.v. Saralasin Administration

Objective: To assess the cardiovascular effects of centrally administered saralasin.

Materials:

-

Rat with an implanted i.c.v. cannula (from Protocol 1)

-

Telemetry system for blood pressure and heart rate monitoring or a tail-cuff plethysmography system.

-

Saralasin solution and vehicle control.

Procedure:

-

Animal Acclimatization:

-

Habituate the rat to the experimental setup (e.g., recording chamber, tail-cuff) for several days before the experiment to minimize stress-induced cardiovascular changes.

-

-

Baseline Measurement:

-

Record baseline blood pressure and heart rate for a stable period (e.g., 30-60 minutes) before any injections.

-

-

Saralasin Administration:

-

Administer saralasin via the i.c.v. cannula as described in Protocol 1 (acute injection).

-

Administer the vehicle solution to a control group of animals.

-

-

Post-injection Monitoring:

-

Continuously record blood pressure and heart rate for a predetermined period (e.g., 1-2 hours) after the injection.

-

Analyze the data to determine the peak change and duration of the cardiovascular response to saralasin.

-

Signaling Pathways and Experimental Workflows

Conclusion

Saralasin, despite its limitations for clinical use, remains a potent tool for probing the brain renin-angiotensin system in a research setting. Its complex pharmacology as a partial AT1 agonist and an AT2 agonist requires careful consideration in experimental design and data interpretation. The protocols and data provided herein offer a framework for researchers to utilize saralasin effectively to unravel the intricate roles of the brain RAS in health and disease. By combining these methodologies with modern neuroscience techniques, a deeper understanding of the central actions of angiotensin II and the therapeutic potential of modulating its receptors can be achieved.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Radioimmunoassay and pharmacokinetics of saralasin in the rat and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Different antagonist potency of saralasin in acute and chronic angiotensin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans [frontiersin.org]

- 8. Will chronic intracerebroventricular saralasin infusion produce selective blockade of brain angiotensin II receptors in the rat? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of angiotensin II receptors in brain potentiates the stimulating effect of endogenous opioid neurons on central sympathetic outflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Saralasin increases activity of hippocampal neurons inhibited by angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Figure 3 from AT1 receptor signaling pathways in the cardiovascular system | Semantic Scholar [semanticscholar.org]

Saralasin Dosage for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saralasin, a synthetic octapeptide analog of angiotensin II, acts as a competitive antagonist at the angiotensin II type 1 (AT1) receptor, with partial agonist activity.[1] It has been historically utilized in research to investigate the role of the renin-angiotensin system (RAS) in the pathophysiology of hypertension.[1] Notably, emerging evidence also suggests that saralasin may function as an agonist at the angiotensin II type 2 (AT2) receptor, adding another layer of complexity to its pharmacological profile. This document provides detailed application notes and protocols for the use of Saralasin in in vivo animal studies, with a focus on dosage, administration, and relevant signaling pathways.

Data Presentation: Saralasin Dosage in Rats

The following tables summarize quantitative data on Saralasin dosage from various in vivo studies in rats. The primary route of administration is intravenous infusion, particularly for assessing effects on blood pressure.

Table 1: Intravenous Infusion Dosages of Saralasin in Rats

| Animal Model | Dosage | Duration | Observed Effect | Reference |

| Goldblatt Two-Kidney, One-Clip Hypertensive Rats (Early Stage) | Not specified, but effective in lowering blood pressure | 12 hours | Significant fall in blood pressure, maximal at 30 minutes. | [2] |

| Goldblatt Two-Kidney, One-Clip Hypertensive Rats (Chronic Stage) | Not specified | 12 hours | Small and nonsignificant fall in blood pressure. | [2] |

| Two-Kidney, One Clip Goldblatt Hypertensive Rats | 10 µg/kg/min | Not specified | Reduced systolic blood pressure. | |

| Normotensive Rats | Not specified | 12 hours | Minor elevation of blood pressure. | [2] |

| Two-Kidney Hypertensive Rats | Not specified | 11 hours | Gradually lowered blood pressure to levels similar to normotensive rats. | [3] |

| DOCA-Salt-Hypertensive Rats | Not specified | 11 hours | Did not lower blood pressure. | [3] |

Table 2: Pharmacokinetic Parameters of Saralasin in Rats

| Parameter | Value | Route of Administration | Reference |

| Pharmacologic Half-life | 3.9 minutes | Intravenous | |

| Biochemical Half-life | 4.2 minutes | Intravenous |

Acute Toxicity Data (LD50)

Despite a comprehensive literature search, a specific median lethal dose (LD50) for Saralasin in rats could not be identified.[4][5][6] Researchers are strongly advised to conduct their own dose-range finding and acute toxicity studies to determine the appropriate and safe dosage for their specific animal model and experimental conditions.

Signaling Pathways

Saralasin's mechanism of action involves the modulation of the Angiotensin II signaling pathway, primarily through its interaction with AT1 and AT2 receptors.

Angiotensin II Receptor Signaling Overview

Angiotensin II, a key effector molecule of the RAS, mediates its effects by binding to at least two major G protein-coupled receptors: the AT1 and AT2 receptors.[7] These receptors often have opposing physiological effects.[8]

-

AT1 Receptor: Primarily responsible for the classical vasoconstrictive, pro-inflammatory, and pro-fibrotic effects of Angiotensin II.[9]

-

AT2 Receptor: Generally counteracts the effects of the AT1 receptor, leading to vasodilation, anti-inflammatory, and anti-proliferative responses.[8][10]

Saralasin's Dual Role in Angiotensin II Signaling

Saralasin acts as a competitive antagonist at the AT1 receptor, blocking the downstream signaling cascades that lead to vasoconstriction and increased blood pressure.[1] However, it also possesses partial agonist activity at this receptor. Furthermore, recent studies suggest that Saralasin can act as an agonist at the AT2 receptor, potentially contributing to vasodilatory and other protective effects.

Caption: Saralasin's dual interaction with AT1 and AT2 receptors.

Experimental Protocols

Experimental Workflow for Saralasin Infusion in Conscious Rats

Caption: General workflow for in vivo Saralasin studies in rats.

Detailed Protocol: Intravenous Infusion of Saralasin in Conscious Rats for Blood Pressure Monitoring

Note: The following is a generalized protocol based on standard techniques for intravenous infusion in conscious rats. A specific, detailed, step-by-step protocol for Saralasin infusion was not available in the reviewed literature. Researchers should adapt this protocol based on their specific experimental needs and institutional guidelines.

Materials:

-

Saralasin acetate

-

Sterile saline (0.9% NaCl)

-

Vascular catheters (e.g., PE-50 tubing)

-

Infusion pump

-

Rat restrainer

-

Blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry)

-

Surgical instruments for catheter implantation

-

Anesthetics (for surgery)

-

Analgesics (for post-operative care)

Procedure:

-

Animal Preparation (Surgical Catheter Implantation):

-

Anesthetize the rat according to your institution's approved protocol.

-

Surgically implant a catheter into the femoral or jugular vein for drug infusion. For direct blood pressure measurement, a catheter can also be implanted in the carotid or femoral artery.

-

Exteriorize the catheter(s) at the back of the neck.

-

Administer post-operative analgesics and allow the animal to recover for several days. Ensure the animal has regained its pre-surgical body weight before starting the experiment.

-

-

Acclimatization:

-

Habituate the conscious rat to the restrainer and experimental setup for several days prior to the experiment to minimize stress-induced fluctuations in blood pressure.

-

-

Saralasin Solution Preparation:

-

On the day of the experiment, prepare a sterile solution of Saralasin in 0.9% saline at the desired concentration. The concentration should be calculated based on the infusion rate and the target dose.

-

-

Experimental Setup:

-

Place the rat in the restrainer.

-

Connect the venous catheter to the infusion pump via extension tubing.

-

If using a tail-cuff system, ensure proper placement of the cuff on the tail. If using telemetry, ensure the system is operational.

-

-

Baseline Blood Pressure Measurement:

-

Allow the rat to stabilize in the restrainer for at least 30-60 minutes.

-

Record baseline blood pressure and heart rate until stable readings are obtained.

-

-

Saralasin Infusion:

-

Continuous Blood Pressure and Heart Rate Monitoring:

-

Continuously monitor and record blood pressure and heart rate throughout the infusion period. The duration of monitoring will depend on the experimental design.[2]

-

-

Data Analysis:

-

Analyze the changes in blood pressure and heart rate from baseline in response to Saralasin infusion.

-

Conclusion

Saralasin remains a valuable tool for investigating the complexities of the renin-angiotensin system. Understanding its dose-dependent effects and its dual interaction with both AT1 and AT2 receptors is crucial for the accurate interpretation of experimental results. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies. It is imperative for researchers to adhere to ethical guidelines for animal research and to conduct preliminary studies to establish optimal and safe dosages for their specific experimental context.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of 12-hour infusions of saralasin or captopril on blood pressure in hypertensive conscious rats. Relationship to plasma renin, duration of hypertension, and effect of unclipping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of the renin-angiotensin system in experiment hypertension, with a note on the measurement of angiotensin I, II and III during infusion of converting-enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SAR and QSAR modeling of a large collection of LD50 rat acute oral toxicity data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SAR and QSAR modeling of a large collection of LD50 rat acute oral toxicity data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Angiotensin II receptor - Wikipedia [en.wikipedia.org]

- 8. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Experimental Use of Saralasin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saralasin, also known as [Sar¹, Ala⁸] Angiotensin II, is a synthetic octapeptide analog of Angiotensin II. It functions as a competitive antagonist of the Angiotensin II receptor type 1 (AT1) and also exhibits partial agonist activity.[1][2] Furthermore, emerging research has identified Saralasin as an agonist for the Angiotensin II receptor type 2 (AT2).[3] This dual activity makes it a valuable tool for investigating the renin-angiotensin system (RAS) in various physiological and pathophysiological contexts, including hypertension and cardiovascular disease.[2][4]

These application notes provide detailed protocols for the preparation and use of Saralasin in both in vitro and in vivo experimental settings.

Physicochemical and Pharmacokinetic Properties

Saralasin is a lyophilized white powder that is soluble in water, physiological saline, DMSO, and ethanol.[5][6] Proper storage and handling are crucial to maintain its biological activity.

Table 1: Physicochemical Properties of Saralasin Acetate

| Property | Value | Reference(s) |

| Molecular Formula | C₄₂H₆₅N₁₃O₁₀ (as free base) | [2] |

| Molar Mass | 912.05 g/mol (as free base) | [2] |

| Appearance | White to off-white lyophilized powder | [6] |

| Solubility | Soluble in water, DMSO, ethanol, and physiological saline | [5] |

| Storage (Lyophilized) | Store at -20°C, protected from moisture and light | [6] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [7] |

Table 2: Pharmacokinetic Parameters of Saralasin

| Parameter | Species | Value | Reference(s) |

| Biochemical Half-life | Human | 3.2 min | [1][8] |

| Pharmacologic Half-life | Human | 8.2 min | [1] |

| Biochemical Half-life | Rat | 4.2 min | [1][9] |

| Pharmacologic Half-life | Rat | 3.9 min | [1] |

| Infusion Time to Plateau | Human | 12-15 min | [8] |

Table 3: Receptor Binding Affinity of Saralasin

| Receptor | Binding Affinity (Ki) | Notes | Reference(s) |

| AT1 Receptor | 0.32 nM | For 74% of binding sites | [7] |

| 2.7 nM | For the remaining binding sites | [7] | |

| AT2 Receptor | Potent agonist | Induces neurite outgrowth similar to Angiotensin II | [3] |

Signaling Pathways

Saralasin interacts with both AT1 and AT2 receptors, leading to complex downstream signaling events. As a partial agonist at the AT1 receptor, it can weakly activate Gq/11-mediated pathways. As an agonist at the AT2 receptor, it is thought to counteract many of the effects of AT1 receptor activation.

Caption: Saralasin's dual interaction with AT1 and AT2 receptors.

Experimental Protocols

Preparation of Saralasin for In Vitro Use

This protocol describes the preparation of a stock solution and working solutions of Saralasin for use in cell culture experiments.

-

Saralasin acetate (lyophilized powder)

-

Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

-

Sterile, conical polypropylene tubes (1.5 mL and 15 mL)

-

Calibrated micropipettes and sterile tips

-

Allow the vial of lyophilized Saralasin acetate to equilibrate to room temperature before opening to prevent condensation.

-

Calculate the volume of solvent needed to achieve a 1 mM stock solution. The molecular weight of Saralasin free base is 912.05 g/mol . Adjust for the weight of the acetate salt if specified by the manufacturer. For example, to make a 1 mM solution from 1 mg of Saralasin (assuming the molecular weight of the acetate form is approximately 987 g/mol ), dissolve it in 1.013 mL of solvent.

-

Aseptically add the calculated volume of sterile water or PBS to the vial.

-

Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking or vortexing to prevent peptide degradation.

-

Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles.

-

Thaw a single aliquot of the 1 mM Saralasin stock solution on ice.

-

Dilute the stock solution to the desired final concentration using sterile cell culture medium appropriate for your cell line. For example, to prepare a 1 µM working solution, dilute the 1 mM stock solution 1:1000 in culture medium.

-

It is recommended to prepare working solutions fresh for each experiment.

Caption: Workflow for preparing Saralasin for in vitro experiments.

Preparation of Saralasin for In Vivo Use

This protocol details the preparation of Saralasin for intravenous (IV) or subcutaneous (SC) administration in animal models.

-

Saralasin acetate (lyophilized powder)

-

Sterile physiological saline (0.9% NaCl)

-

Sterile, conical polypropylene tubes

-

Calibrated micropipettes and sterile tips

-

Syringes and appropriate needles for administration

-

Bring the vial of lyophilized Saralasin acetate to room temperature.

-

Aseptically add a precise volume of sterile physiological saline to the vial to achieve the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of Saralasin in 1 mL of saline.[5]

-

Gently swirl to ensure complete dissolution. The solution should be clear.[5]

-

It is recommended to use the freshly prepared solution immediately for optimal results.[5]

-

If a more complex vehicle is required, a common formulation for subcutaneous injection involves a mixture of DMSO, PEG300, Tween-80, and saline.[10] However, for many applications, sterile saline is sufficient.

-

For a 10 µg/kg IV dose in a 250 g rat:

-

Total dose = 10 µg/kg * 0.25 kg = 2.5 µg

-

If using a 100 µg/mL stock solution, the injection volume would be 25 µL.

-

References

- 1. Radioimmunoassay and pharmacokinetics of saralasin in the rat and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saralasin - Wikipedia [en.wikipedia.org]

- 3. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. arizona-mall.com [arizona-mall.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Clinical pharmacology of angiotensin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Saralasin Limitations in Research

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of using Saralasin in experimental settings. Given its complex pharmacological profile, understanding its limitations is crucial for accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is Saralasin and why is its use in research problematic?

A1: Saralasin ([Sar1, Ala8]-Angiotensin II) is a peptide analog of Angiotensin II (Ang II) historically used as a competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] However, its research application is limited by two main factors:

-

Partial Agonist Activity at the AT1 Receptor: Unlike modern ARBs (Angiotensin II Receptor Blockers) such as Losartan, which are pure antagonists, Saralasin can partially activate the AT1 receptor.[1] This can lead to an unpredictable pressor (agonist) or depressor (antagonist) response depending on the physiological context, particularly the renin-angiotensin system's state of activation.[2]

-

Agonist Activity at the AT2 Receptor: Saralasin is not selective for the AT1 receptor and has been shown to act as an agonist at the Angiotensin II Type 2 (AT2) receptor. This can confound experimental results, as AT2 receptor activation often mediates effects that oppose AT1 receptor signaling, such as vasodilation and anti-inflammatory responses.

Q2: When should I consider using an alternative to Saralasin?

A2: Due to its partial agonism and lack of receptor selectivity, it is highly recommended to use modern, non-peptide ARBs for most research applications. These alternatives, often called "sartans" (e.g., Losartan, Valsartan, Candesartan), are highly selective for the AT1 receptor and are pure antagonists, providing more precise and interpretable results.[3][4][5] Saralasin's use may be limited to specific historical or comparative studies where its unique properties are the subject of investigation.

Q3: My experiment with Saralasin shows an unexpected increase in blood pressure. Why is this happening?

A3: The pressor response to Saralasin is a classic example of its partial agonist activity. In a physiological state with low levels of endogenous Angiotensin II (e.g., in sodium-replete subjects), Saralasin's agonist effects at the AT1 receptor can dominate, leading to vasoconstriction and an increase in blood pressure.[2] This is a key limitation that led to its discontinuation for clinical diagnostic use due to high rates of false-positive results.[1]

Q4: How do I prepare Saralasin for in vitro experiments? What about its stability?

A4: Saralasin acetate hydrate is a common form and is generally soluble in aqueous buffers.[6] For in vitro experiments, it is advisable to dissolve it in a buffer appropriate for your cell or tissue preparation (e.g., physiological saline or cell culture medium). It is recommended to prepare solutions fresh for each experiment to avoid degradation. Peptides in solution can be susceptible to proteolysis and repeated freeze-thaw cycles should be avoided.[7] For long-term storage, it is best to store the lyophilized powder at -20°C or -80°C.[7]

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Inconsistent or biphasic dose-response curve | Saralasin's partial agonism at the AT1 receptor and agonist effects at the AT2 receptor. | Consider using a selective AT1 antagonist (e.g., Losartan) and/or a selective AT2 antagonist (e.g., PD-123319) in parallel experiments to dissect the contribution of each receptor. |

| Unexpected vasodilation or anti-proliferative effects | Agonist activity at the AT2 receptor, which can mediate vasodilation via nitric oxide pathways and inhibit cell growth. | Confirm AT2 receptor expression in your experimental model. Use an AT2-specific antagonist to block these effects and isolate the AT1-mediated actions. |

| Difficulty interpreting in vivo blood pressure data | The subject's renin-angiotensin system status significantly influences Saralasin's effect (pressor vs. depressor). | Characterize the baseline renin and sodium levels of your animal model. Consider using a model with a defined renin status (e.g., salt-depleted to induce high renin) for more consistent results. For clearer interpretation, use a pure AT1 antagonist like Losartan.[3][4][5] |

| Poor solubility or precipitation in experimental buffer | The peptide nature of Saralasin can sometimes lead to solubility issues, especially at high concentrations or in certain buffers. | Prepare fresh solutions and consider gentle warming or sonication to aid dissolution. If problems persist, a different buffer system may be required. Check the manufacturer's recommendations for the specific salt form of Saralasin you are using. |

Data Presentation: Comparative Receptor Binding Affinities

The following table summarizes the binding affinities (Ki or pKi) of Saralasin and several modern ARBs for the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. Lower Ki values indicate higher binding affinity.

| Compound | AT1 Receptor Affinity (Ki/pKi) | AT2 Receptor Affinity | Receptor Selectivity | Mechanism of Action at AT1 Receptor |

| Saralasin | Ki: 0.32 nM (for 74% of sites)[7][8] | Acts as an agonist | Non-selective | Partial Agonist |

| Losartan | pKi: 7.17 ± 0.07[9] | ~1000-fold lower than for AT1[4] | Selective for AT1 | Competitive Antagonist[3] |

| Valsartan | pKi: 7.65 ± 0.12[9] | High selectivity for AT1 | Selective for AT1 | Competitive Antagonist |

| Candesartan | pKi: 8.61 ± 0.21[9] | High selectivity for AT1 | Selective for AT1 | Insurmountable Antagonist |

| Telmisartan | pKi: 8.19 ± 0.04[9] | High selectivity for AT1 | Selective for AT1 | Insurmountable Antagonist |

Note: Ki and pKi values can vary depending on the experimental conditions and tissue/cell type used.

Experimental Protocols

Angiotensin II Receptor Binding Assay (Radioligand Displacement)

This protocol is adapted from standard radioligand binding assay procedures for Angiotensin II receptors.

Materials:

-

Cell membranes or tissue homogenates expressing Angiotensin II receptors.

-

Radioligand: [125I]-[Sar1, Ile8]Angiotensin II.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Saralasin, Angiotensin II (for non-specific binding), and other test compounds (e.g., Losartan).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Prepare a membrane suspension from cells or tissues known to express Angiotensin II receptors. Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

-

Assay Setup: In duplicate or triplicate tubes, add the following in order:

-

150 µL of membrane suspension (typically 10-50 µg of protein).

-

50 µL of binding buffer (for total binding) or unlabeled Angiotensin II (1 µM final concentration for non-specific binding) or your test compound at various concentrations.

-

50 µL of [125I]-[Sar1, Ile8]Angiotensin II (final concentration typically in the low nM range, determined by saturation binding experiments).

-

-

Incubation: Incubate the tubes at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter pre-soaked in wash buffer, using a vacuum filtration manifold.

-

Washing: Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, which can then be converted to a Ki value.

In Vivo Blood Pressure Measurement in an Anesthetized Rodent Model

This protocol outlines a method for measuring the direct effect of Saralasin or its alternatives on blood pressure in an anesthetized rat.

Materials:

-

Anesthetized rat (e.g., Wistar or Sprague-Dawley). Anesthesia can be urethane or pentobarbital.[10]

-

Pressure transducer and data acquisition system.

-

Catheters for cannulation of the carotid artery and jugular vein.

-

Heparinized saline.

-

Infusion pump.

-

Saralasin, Angiotensin II, and/or other test compounds dissolved in sterile saline.

Procedure:

-

Animal Preparation: Anesthetize the rat and ensure a stable plane of anesthesia.[10] Place the animal on a surgical board and maintain body temperature.

-

Surgical Cannulation:

-

Expose the trachea and perform a tracheostomy if necessary to ensure a clear airway.

-

Isolate the right carotid artery and insert a catheter filled with heparinized saline. Connect this catheter to a pressure transducer to record arterial blood pressure.[10]

-

Isolate the right jugular vein and insert a catheter for intravenous drug administration.

-

-

Stabilization: Allow the animal's blood pressure to stabilize for at least 20-30 minutes before starting the experiment.

-

Drug Administration:

-

Baseline: Record a stable baseline blood pressure.

-

Angiotensin II Challenge (Optional but Recommended): Administer a bolus of Angiotensin II (e.g., 50-100 ng/kg, IV) to confirm the responsiveness of the preparation.

-

Saralasin/ARB Administration: Infuse Saralasin or another ARB at the desired dose (e.g., via an infusion pump).

-

Post-treatment Ang II Challenge: After the test compound has been administered and a new baseline is established, re-challenge with Angiotensin II to assess the degree of receptor blockade.

-

-

Data Recording and Analysis: Continuously record mean arterial pressure (MAP), systolic, and diastolic pressures. Analyze the changes in blood pressure from baseline in response to each treatment.

Visualizations

Angiotensin II Receptor Signaling Pathways

The following diagrams illustrate the differential effects of a full agonist (Angiotensin II), a partial agonist/AT2 agonist (Saralasin), and a competitive antagonist (Losartan) on the primary signaling pathways of the AT1 and AT2 receptors.

Caption: Ligand-receptor interactions and downstream pathway activation.

This diagram illustrates how different ligands interact with AT1 and AT2 receptors. Angiotensin II fully activates both Gq/PLC and β-arrestin pathways via the AT1 receptor. Saralasin only partially activates these pathways, while also activating the AT2 receptor pathway. Losartan blocks Angiotensin II's effects at the AT1 receptor.

Caption: In vivo experimental workflow for assessing AT1 receptor blockade.

This workflow outlines the key steps for an in vivo experiment to determine the efficacy of an AT1 receptor antagonist. By comparing the pressor response to Angiotensin II before and after administering a compound like Saralasin or Losartan, researchers can quantify the degree of receptor blockade.

Caption: Logical framework for interpreting Saralasin's in vivo effects.

This diagram explains the logic behind Saralasin's dual pressor/depressor effects. The outcome of Saralasin administration is highly dependent on the baseline activity of the renin-angiotensin system, a critical consideration for experimental design and data interpretation.

References

- 1. Saralasin - Wikipedia [en.wikipedia.org]

- 2. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Losartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Saralasin acetate hydrate - Ace Therapeutics [acetherapeutics.com]

- 7. Saralasin - Ace Therapeutics [acetherapeutics.com]

- 8. An Insight on Multicentric Signaling of Angiotensin II in Cardiovascular system: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Saralasin Infusion Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting Saralasin infusion studies.

Frequently Asked Questions (FAQs)

Q1: What is Saralasin and what is its mechanism of action?

Saralasin is a competitive antagonist of the angiotensin II receptor with partial agonist activity.[1] This means that while it primarily blocks the effects of angiotensin II, it can also cause a smaller stimulatory effect on its own.[1] Its chemical structure is an octapeptide analog of angiotensin II.[2][3]

Q2: What is the primary application of Saralasin infusion studies?

Historically, Saralasin infusion was used to diagnose renovascular hypertension by observing the blood pressure response to the blockade of the renin-angiotensin system.[1] In a research setting, it is used to investigate the role of the renin-angiotensin-aldosterone system (RAAS) in regulating blood pressure and aldosterone secretion.

Q3: What are the expected physiological responses to Saralasin infusion?

The response to Saralasin infusion is highly dependent on the subject's sodium status and baseline plasma renin activity (PRA).

-

Depressor Response (Hypotension): A drop in blood pressure is typically observed in subjects with high PRA, as their blood pressure is more dependent on the vasoconstrictive effects of angiotensin II.[4][5] This response is more pronounced in sodium-depleted individuals.[4][5]

-

Pressor Response (Hypertension): An increase in blood pressure can occur in subjects with low PRA.[5] This is due to the partial agonist activity of Saralasin.

-

No Significant Change: Subjects with normal PRA may show little to no change in blood pressure.[4][5]

Q4: How does Saralasin affect plasma renin and aldosterone levels?

Saralasin infusion typically leads to a fall in plasma aldosterone concentration, especially in subjects with high baseline renin and angiotensin II levels.[4] It can also cause an increase in plasma renin activity.[6]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Unexpected Pressor Response (Increase in Blood Pressure) | Subject may have low plasma renin activity. | Screen subjects for baseline renin levels. Ensure subjects are not sodium-loaded, as this can suppress renin. |

| Subject may be sensitive to the partial agonist effects of Saralasin. | Start with a lower infusion rate and titrate upwards cautiously while closely monitoring blood pressure. | |

| Unexpected Severe Hypotension | Subject may have high plasma renin activity and/or be volume-depleted. | Ensure adequate hydration and consider a lower starting dose. Discontinue infusion if blood pressure drops to an unsafe level. |

| Concomitant use of other antihypertensive agents. | Review subject's current medications for potential interactions. Diuretic and vasodilator drugs can enhance the hypotensive effect of Saralasin.[7] | |

| Variable or Inconsistent Results Between Subjects | Differences in baseline sodium status. | Standardize dietary sodium intake for a period before the study. Consider a 24-hour urine sodium measurement to assess sodium balance. |

| Differences in baseline plasma renin activity. | Measure baseline PRA for all subjects to aid in data interpretation and subject stratification. | |

| Patient posture during infusion. | Standardize the patient's posture (supine or seated) throughout the infusion period, as this can affect the response.[8] | |

| Infusion Site Reaction | Improper needle placement or irritation from the infusate. | Ensure proper intravenous access. Monitor the infusion site for signs of inflammation or extravasation. |

Data Presentation

Table 1: Summary of Blood Pressure Responses to Saralasin Infusion

| Patient Population | Baseline Renin Status | Sodium Status | Typical Blood Pressure Response | Reference |

| Hypertensive Patients | High | Sodium Depleted | Marked Decrease | [4] |

| Hypertensive Patients | High | Sodium Replete | Decrease | [4] |

| Hypertensive Patients | Normal | Sodium Replete | No Marked Fall | [4] |

| Hypertensive Patients | Low | Sodium Replete | Pressor Response | [5] |

| Normal Subjects | Normal | Sodium Replete | No Marked Fall | [4] |

Table 2: Summary of Hormonal Responses to Saralasin Infusion

| Hormone | Patient Population | Baseline Renin Status | Typical Response | Reference |

| Plasma Aldosterone | Hypertensive Patients | High | Decrease | [4] |

| Plasma Aldosterone | Normal Subjects | Normal | No Fall (Sodium Replete) | [4] |

| Plasma Aldosterone | Normal & Hypertensive | High (after sodium depletion) | Fall | [4] |

| Plasma Renin Activity | Dialysis-Resistant Hypertensive Patients | - | Increase in responsive patients | [6] |

Experimental Protocols

Protocol 1: Preparation of Saralasin for Infusion

Materials:

-

Saralasin acetate powder

-

Sterile Water for Injection or 0.9% Sodium Chloride (Normal Saline)

-

Sterile vials and syringes

-

Infusion bags (e.g., 5% Dextrose in Water)

Procedure:

-

Reconstitution: Aseptically reconstitute the lyophilized Saralasin acetate powder with Sterile Water for Injection or Normal Saline to a known stock concentration. Note: Refer to the manufacturer's instructions for the specific volume of diluent to use.

-

Dilution: Further dilute the reconstituted Saralasin solution in an infusion bag containing a compatible fluid such as 5% Dextrose in Water to the final desired concentration for infusion.

-

Storage: It is recommended to use the freshly prepared solution immediately. If storage is necessary, store at 2-8°C and use within 24 hours, unless stability data from the manufacturer indicates otherwise.

Protocol 2: Saralasin Infusion Procedure

Pre-infusion Preparation:

-

Ensure the subject has been following any required dietary sodium restrictions.

-

Obtain baseline measurements of blood pressure, heart rate, plasma renin activity, and plasma aldosterone concentration.

-

Establish intravenous access with a secure and patent catheter.

Infusion Administration:

-

Initiation: Begin the infusion at a low rate (e.g., 0.05 to 0.1 µg/kg/min) to assess for any immediate pressor or severe hypotensive responses.

-

Titration: If the initial dose is well-tolerated, the infusion rate can be gradually increased every 15-20 minutes to the target dose (commonly cited rates in literature range from 1 to 10 µg/kg/min).

-

Monitoring:

-

Continuously monitor blood pressure and heart rate throughout the infusion.

-

Record vital signs at regular intervals (e.g., every 5 minutes during titration and every 15 minutes at the maintenance dose).

-

Observe the subject for any adverse effects.

-

-

Blood Sampling: Collect blood samples at predetermined time points during and after the infusion to measure plasma renin activity and aldosterone levels.

-

Termination: After the planned infusion period, gradually taper the infusion rate before discontinuation to avoid any rebound effects.

Visualizations

Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System and the point of action for Saralasin.

Caption: A generalized experimental workflow for a Saralasin infusion study.

References

- 1. Saralasin - Wikipedia [en.wikipedia.org]

- 2. saralasin [drugcentral.org]

- 3. iscabiochemicals.com [iscabiochemicals.com]

- 4. The effects of saralasin, an angiotensin II antagonist, on blood pressure and the renin-angiotensin-aldosterone system in normal and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of an angiotensin antagonist (saralasin) on arterial pressure and plasma aldosterone in hemodialysis-resistant hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug interactions with saralasin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Saralasin infusion in renovascular hypertension: increased response rate in seated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Saralasin Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saralasin. The content addresses the common challenge of Saralasin's slow pressor action and offers strategies for its mitigation.

Frequently Asked Questions (FAQs)

Q1: What is Saralasin and what is its primary mechanism of action?

A1: Saralasin is a synthetic octapeptide analog of Angiotensin II (AII). It acts as a competitive antagonist at the Angiotensin II receptor type 1 (AT1), but also possesses partial agonist activity.[1][2][3] This dual characteristic is central to its pharmacological effects. Its structure differs from AII at three positions, which increases its affinity for the AT1 receptor and its resistance to degradation.[1][4]

Q2: Why does Saralasin, an AT1 receptor antagonist, sometimes cause a pressor (blood pressure-increasing) effect?